![molecular formula C9H9N3O B1455863 5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 1354951-09-9](/img/structure/B1455863.png)
5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde
Overview
Description
5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde is a compound that belongs to the class of imidazo[1,2-a]pyrimidines . Imidazo[1,2-a]pyrimidines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Molecular Structure Analysis
The molecular formula of 5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde is C9H9N3O . The InChI code is 1S/C9H9N3O/c1-6-3-7(2)12-8(5-13)4-10-9(12)11-6/h3-5H,1H2,2H3,(H,10,11) .Physical And Chemical Properties Analysis
The molecular weight of 5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde is 175.19 . It is a powder at room temperature .Scientific Research Applications
Chemical Research
“5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde” is a chemical compound with the molecular formula C9H9N3O . It’s often used in chemical research, particularly in the synthesis of new compounds .
Medicinal Chemistry
Compounds similar to “5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde”, such as imidazo[1,2-a]pyridine analogues, have been recognized as potential antituberculosis agents . These compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Drug Discovery
The structure of “5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde” could potentially be used in drug discovery research. For instance, imidazo[1,2-a]pyridine, a similar compound, has been identified as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry .
Cancer Research
Pyrazolo[1,5-a]pyrimidines, which are structurally similar to “5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde”, have been identified as promising medical pharmacophores in structures as potential drugs in the treatment of cancer .
Inflammatory Disease Research
Similar to its potential use in cancer research, pyrazolo[1,5-a]pyrimidines have also been identified as potential drugs in the treatment of inflammatory diseases .
Viral Disease Research
In addition to cancer and inflammatory diseases, pyrazolo[1,5-a]pyrimidines have also been explored as potential drugs in the treatment of viral diseases .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .
Future Directions
Imidazo[1,2-a]pyrimidines have been recognized for their wide range of applications in medicinal chemistry . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyrimidines have been recognized as a potential scaffold for these developments . This suggests that 5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde and related compounds may have potential future applications in drug development.
properties
IUPAC Name |
5,7-dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-3-7(2)12-8(5-13)4-10-9(12)11-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIPHTCMCUIBOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC=C(N12)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301201002 | |
Record name | Imidazo[1,2-a]pyrimidine-3-carboxaldehyde, 5,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301201002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde | |
CAS RN |
1354951-09-9 | |
Record name | Imidazo[1,2-a]pyrimidine-3-carboxaldehyde, 5,7-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354951-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,2-a]pyrimidine-3-carboxaldehyde, 5,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301201002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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